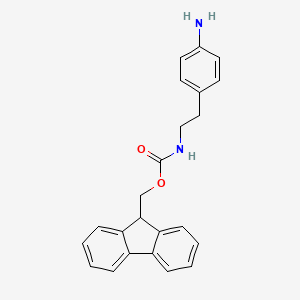

n-Fmoc-2-(4-aminophenyl)ethylamine

Description

Significance as a Versatile Synthetic Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. n-Fmoc-2-(4-aminophenyl)ethylamine excels in this role due to its inherent bifunctionality and the orthogonal nature of its reactive sites.

The presence of the unprotected aromatic amine allows for a range of chemical modifications. For instance, it can undergo diazotization followed by Sandmeyer or Suzuki coupling reactions to introduce a variety of substituents on the aromatic ring. It can also form amide or sulfonamide bonds, enabling the attachment of diverse functional groups.

Once the desired modifications have been made at the aromatic amine, the Fmoc group can be cleanly removed to expose the primary aliphatic amine. This newly available nucleophilic site can then participate in subsequent reactions, such as acylation to form amides, which is a fundamental reaction in the construction of peptides and other complex organic molecules. lifetein.com This stepwise and selective reactivity allows for the precise and controlled assembly of intricate molecular architectures.

The application of Fmoc-protected amino compounds is a well-established strategy in solid-phase peptide synthesis (SPPS). nih.gov In this context, the Fmoc group temporarily masks the alpha-amino group of an amino acid, allowing its carboxyl group to react with the free amine of a growing peptide chain anchored to a solid support. lifetein.com The Fmoc group is then removed to allow the next protected amino acid to be added. While n-Fmoc-2-(4-aminophenyl)ethylamine is not an amino acid, its structure lends itself to similar synthetic strategies where sequential and site-specific modifications are required.

Foundational Role in Bioconjugation and Functional Material Design

The unique structural attributes of n-Fmoc-2-(4-aminophenyl)ethylamine make it a highly suitable candidate for use as a bifunctional linker in bioconjugation and as a monomer for the synthesis of functional materials.

In bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins or antibodies, linkers are used to connect the different components. The aromatic amine of n-Fmoc-2-(4-aminophenyl)ethylamine can be used to attach the molecule to a biomolecule. Following this, the removal of the Fmoc group allows for the attachment of a second molecule of interest, such as a therapeutic agent, a fluorescent dye, or a radioisotope. This capability is particularly relevant in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.

In the field of functional material design, the precursor 2-(4-aminophenyl)ethylamine (B83115) has been used in the chemical modification of materials like silk fibroin to alter their properties. chemicalbook.com It has also been explored for the synthesis of heat-resistant biopolyureas. chemicalbook.com The Fmoc-protected derivative offers even greater potential for creating highly ordered and functionalized materials. For example, it can be incorporated into a polymer backbone through the aromatic amine, leaving the protected aliphatic amine as a pendant group along the polymer chain. After polymerization, the Fmoc groups can be removed en masse to yield a material with a high density of reactive primary amine sites on its surface. These sites can then be used to immobilize enzymes, attach cell-adhesion peptides, or capture specific target molecules, thereby creating materials with tailored biological or chemical activities. The use of its precursor in polycondensation reactions further underscores its potential in polymer chemistry. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(4-aminophenyl)ethyl]carbamate |

InChI |

InChI=1S/C23H22N2O2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15,24H2,(H,25,26) |

InChI Key |

GYEBNVVCYIZZAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)N |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc 2 4 Aminophenyl Ethylamine and Precursor Compounds

Synthesis of the 2-(4-aminophenyl)ethylamine (B83115) Core Structure

The foundational step in the synthesis of n-Fmoc-2-(4-aminophenyl)ethylamine is the preparation of its precursor, 2-(4-aminophenyl)ethylamine. This diamine can be synthesized through several methodologies, with catalytic hydrogenation of the corresponding nitro compound being the most prevalent.

Catalytic Hydrogenation of Nitro-Precursors

The most direct and widely employed method for the synthesis of 2-(4-aminophenyl)ethylamine is the catalytic hydrogenation of its nitro-precursor, 2-(4-nitrophenyl)ethylamine. This reaction involves the reduction of the nitro group to a primary amine in the presence of a metal catalyst and a hydrogen source.

A common procedure involves the use of Raney Nickel (Raney Ni) as the catalyst and hydrogen gas as the reducing agent in a methanol solvent. In a typical reaction, 2-(4-nitrophenyl)ethylamine is dissolved in methanol, and a catalytic amount of Raney Ni is added. The mixture is then stirred under a hydrogen atmosphere. The reaction proceeds to completion, yielding 2-(4-aminophenyl)ethylamine with high purity and often in quantitative yields chemicalbook.com. The catalyst is subsequently removed by filtration, and the product can be isolated by evaporation of the solvent.

| Reactant | Catalyst | Solvent | Hydrogen Pressure | Yield |

| 2-(4-Nitrophenyl)ethylamine | Raney Ni | Methanol | 1 atm | ~100% |

| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | Pd/C | Alcohol | Not specified | Not specified |

This table presents data on the catalytic hydrogenation of nitro-precursors to their corresponding amines.

Palladium on carbon (Pd/C) is another effective catalyst for this transformation and can be used with various hydrogen donors, including hydrogen gas or transfer hydrogenation reagents like ammonium formate google.com. The choice of catalyst and reaction conditions can be optimized to ensure complete reduction of the nitro group without affecting other functional groups that may be present in the molecule.

Reductive Amination Routes

Reductive amination offers an alternative pathway to primary amines. This method typically involves the reaction of an aldehyde or ketone with ammonia to form an imine, which is then reduced to the corresponding amine. For the synthesis of 2-(4-aminophenyl)ethylamine, this would theoretically involve the reductive amination of 4-aminophenylacetaldehyde with ammonia.

The process can be carried out in a one-pot reaction where the aldehyde, ammonia, and a reducing agent are combined. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Optimizing the reaction conditions, such as pH and the concentration of ammonia, is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts nih.govorganic-chemistry.org. While this route is plausible, its application to the synthesis of 2-(4-aminophenyl)ethylamine is less commonly reported in the literature compared to the hydrogenation of the nitro-precursor.

Alternative Synthetic Pathways for 2-(4-aminophenyl)ethylamine

Several other classical organic reactions can be adapted for the synthesis of 2-(4-aminophenyl)ethylamine, each with its own set of advantages and limitations.

Gabriel Synthesis: This method is a well-established procedure for the synthesis of primary amines from primary alkyl halides perlego.comwikipedia.orgmasterorganicchemistry.com. The synthesis of 2-(4-aminophenyl)ethylamine via this route would begin with the reaction of potassium phthalimide with a suitable 2-(4-nitrophenyl)ethyl halide. The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine hydrate (the Ing-Manske procedure), to release the primary amine wikipedia.org. A subsequent reduction of the nitro group would be necessary to yield the final product. The Gabriel synthesis is known for preventing over-alkylation, a common side reaction in the direct alkylation of ammonia perlego.comwikipedia.orgmasterorganicchemistry.com.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom wikipedia.orgchemistrysteps.com. To apply this to the synthesis of 2-(4-aminophenyl)ethylamine, one would start with 3-(4-nitrophenyl)propanamide. Treatment of this amide with a reagent like bromine in a basic solution, or with milder reagents such as lead tetraacetate or hypervalent iodine compounds, would induce the rearrangement to an isocyanate intermediate, which is then hydrolyzed to the amine wikipedia.orgnrochemistry.com. The nitro group would then need to be reduced in a separate step.

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement also produces a primary amine from a carboxylic acid derivative, in this case, an acyl azide wikipedia.orgchemistrysteps.comorganic-chemistry.org. The synthesis would commence with 3-(4-nitrophenyl)propanoic acid, which is first converted to its acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) nrochemistry.com. Thermal or photochemical decomposition of the acyl azide leads to an isocyanate intermediate, which upon hydrolysis, yields the primary amine wikipedia.orgchemistrysteps.com. The final step would be the reduction of the nitro group.

Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategies

The final step in the synthesis of n-Fmoc-2-(4-aminophenyl)ethylamine is the selective protection of the primary aliphatic amine of 2-(4-aminophenyl)ethylamine with the Fmoc group. This requires careful control of the reaction conditions to prevent the protection of the less nucleophilic aromatic amine.

Selective Fmoc Derivatization of Primary Amine Functionalities

The selective protection of one amino group in a diamine is a common challenge in organic synthesis. In the case of 2-(4-aminophenyl)ethylamine, the aliphatic primary amine is significantly more nucleophilic than the aromatic primary amine. This inherent difference in reactivity can be exploited to achieve selective N-acylation.

One effective strategy for the selective protection of one amine in the presence of another involves the use of a temporary protecting group for the less reactive amine. A notable method employs the formation of a copper(II) complex to temporarily block a primary amine and a carboxylic acid, allowing for the selective derivatization of another amine in the molecule. While 2-(4-aminophenyl)ethylamine does not possess a carboxylic acid, the principle of using metal chelation to differentiate between two amino groups can be adapted.

A more direct approach relies on the careful control of stoichiometry and reaction conditions. By using a slight excess of the diamine relative to the Fmoc-donating reagent, the probability of di-acylation can be minimized.

Optimization of Fmoc Protection Reaction Conditions

The choice of the Fmoc reagent and the reaction conditions are critical for achieving high yields and selectivity. The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Using Fmoc-Cl: This reagent is highly reactive and the reaction is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent. For the selective protection of 2-(4-aminophenyl)ethylamine, the reaction would be carried out at a controlled temperature, and the Fmoc-Cl would be added slowly to a solution of the diamine.

Using Fmoc-OSu: Fmoc-OSu is a more stable and less reactive alternative to Fmoc-Cl, which often leads to cleaner reactions with fewer side products organic-chemistry.org. The reaction is typically carried out in an organic solvent such as dioxane, acetone, or acetonitrile, in the presence of a mild base like sodium bicarbonate.

The optimization of the reaction conditions involves several factors:

| Parameter | Effect on the Reaction |

| Solvent | Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used. The use of aqueous media has also been reported as an environmentally friendly alternative. |

| Base | A mild base such as sodium bicarbonate or triethylamine is required to neutralize the acid generated during the reaction. The choice and amount of base can influence the reaction rate and selectivity. |

| Temperature | The reaction is typically carried out at room temperature. Lowering the temperature can sometimes improve selectivity by slowing down the reaction with the less nucleophilic aromatic amine. |

| Stoichiometry | Using a slight excess of the diamine can help to minimize the formation of the di-Fmoc protected product. |

By carefully controlling these parameters, it is possible to achieve the selective N-Fmoc protection of the ethylamine functionality in 2-(4-aminophenyl)ethylamine, yielding the desired n-Fmoc-2-(4-aminophenyl)ethylamine.

Post-Fmoc Functionalization and Derivatization of n-Fmoc-2-(4-aminophenyl)ethylamine

Following the selective removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from n-Fmoc-2-(4-aminophenyl)ethylamine, the liberated primary amine of the 2-(4-aminophenyl)ethylamine moiety becomes available for a wide array of chemical modifications. This strategic deprotection is a gateway to synthesizing a diverse range of functionalized molecules, leveraging the nucleophilic character of the newly exposed amino group. The derivatization at this position is crucial for the development of sophisticated molecular tools for chemical biology, diagnostics, and materials science. The subsequent sections will detail key methodologies for this post-Fmoc functionalization, focusing on the introduction of bio-orthogonal handles, spectroscopic reporters, and the design of multi-functional conjugate precursors.

The concept of "click chemistry" has revolutionized the synthesis of complex molecular architectures by utilizing reactions that are high-yielding, wide in scope, and generate minimal byproducts. The deprotected amine of 2-(4-aminophenyl)ethylamine is an excellent nucleophile for the introduction of bio-orthogonal "click chemistry" handles, such as azides and alkynes. These functional groups allow for subsequent conjugation to other molecules bearing the complementary reactive partner under mild, often physiological, conditions.

Azide Functionalization: The introduction of an azide moiety can be achieved through several methods. A common approach involves the diazotization of the primary aromatic amine followed by substitution with an azide source. For instance, treatment of the deprotected 2-(4-aminophenyl)ethylamine with sodium nitrite in an acidic medium generates a diazonium salt intermediate. Subsequent reaction with sodium azide introduces the azido group onto the aromatic ring. researchgate.netscielo.br A one-pot synthesis from anilines using sodium nitrite and hydrazine hydrate has also been described as an efficient method for preparing aryl azides. amazonaws.com

Alkyne Functionalization: To install a terminal alkyne, the primary amine can be acylated with a reagent containing an alkyne group. For example, reaction with propargyl bromide or an activated ester of propiolic acid would yield the corresponding N-alkynated derivative. The A³-coupling reaction, involving an aldehyde, an amine, and a terminal alkyne, represents another powerful method for generating propargylamines. Furthermore, the Nicholas reaction provides a means for the acid-promoted propargylation of amines using dicobalt hexacarbonyl-stabilized propargylium ions, which is particularly useful for base-sensitive molecules. nih.gov

| Click Chemistry Handle | Reagent | Reaction Type | Key Features |

|---|---|---|---|

| Azide | Sodium Nitrite, Sodium Azide | Diazotization-Azidation | Well-established for aromatic amines. |

| Azide | Sodium Nitrite, Hydrazine Hydrate | One-pot Diazotization | Efficient, single-step procedure. amazonaws.com |

| Alkyne | Propargyl Bromide | N-Alkylation | Direct introduction of a terminal alkyne. |

| Alkyne | Propiolic Acid (activated) | Amide Coupling | Forms a stable amide linkage. |

The conjugation of spectroscopic reporter groups, such as fluorescent dyes, to the deprotected amine of 2-(4-aminophenyl)ethylamine is a critical step in the development of molecular probes for various bio-imaging and sensing applications. The choice of the fluorophore depends on the desired photophysical properties, including excitation and emission wavelengths, quantum yield, and photostability.

Fluorescein Labeling: Fluorescein isothiocyanate (FITC) is a widely used reagent for labeling primary amines. aatbio.com The isothiocyanate group of FITC reacts with the primary amine of deprotected 2-(4-aminophenyl)ethylamine under slightly alkaline conditions to form a stable thiourea linkage. tdblabs.se While FITC is a popular choice, its fluorescence is pH-sensitive and it is prone to photobleaching. tdblabs.sewikipedia.org

Rhodamine Labeling: Rhodamine dyes, such as Rhodamine B isothiocyanate (RBITC), offer several advantages over fluorescein, including greater photostability and pH-insensitivity. Similar to FITC, RBITC reacts with primary amines to form a stable thiourea bond. The reaction is typically carried out in a suitable buffer at a slightly alkaline pH to ensure the amine is deprotonated and thus more nucleophilic.

| Reporter Group | Reagent | Linkage Formed | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|

| Fluorescein | Fluorescein Isothiocyanate (FITC) | Thiourea | ~495 | ~519 wikipedia.org |

| Rhodamine B | Rhodamine B Isothiocyanate (RBITC) | Thiourea | ~570 | ~595 caymanchem.com |

The synthesis of multi-functional conjugate precursors, where the 2-(4-aminophenyl)ethylamine scaffold is derivatized with multiple distinct functional groups, opens up possibilities for creating sophisticated molecular tools with tailored properties. One strategic approach involves the use of bifunctional linkers that can be attached to the primary amine.

For example, a heterobifunctional linker containing both a maleimide group and a protected alkyne could be conjugated to the deprotected amine. The maleimide can then be used for selective reaction with a thiol-containing molecule, while the deprotected alkyne is available for a subsequent click reaction. The synthesis of such maleimide-containing bifunctional linkers has been described and offers a versatile platform for creating complex conjugates. researchgate.net

Another strategy involves the sequential functionalization of a scaffold. For instance, after attaching a click chemistry handle as described in section 2.3.1, other parts of the molecule could be modified, provided there are orthogonal protecting groups. This approach allows for the controlled and stepwise assembly of a multi-functional probe. The development of such strategies is crucial for advancing fields like drug delivery, where targeted delivery and imaging capabilities are often desired in a single molecular entity.

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures

The presence of a reactive amine group on the phenyl ring allows for the integration of n-Fmoc-2-(4-aminophenyl)ethylamine into various polymer architectures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be retained to impart specific properties or removed to enable further functionalization.

Current research literature does not provide specific examples of the direct polymerization or copolymerization of n-Fmoc-2-(4-aminophenyl)ethylamine to synthesize functionalized polymers. The presence of the bulky Fmoc protecting group can influence its reactivity and the properties of the resulting polymers.

A significant application related to the core structure of n-Fmoc-2-(4-aminophenyl)ethylamine lies in the development of biopolyureas. This process utilizes the deprotected form of the molecule, 2-(4-aminophenyl)ethylamine (B83115) (4APEA), which is produced through fermentation.

Genetically engineered Escherichia coli has been successfully used to produce 4APEA from glucose. nih.govsemanticscholar.orgresearchgate.net Optimized fed-batch fermentation cultures have achieved a production yield of 7.2%, resulting in a concentration of 3.5 g/L of 4APEA within 72 hours. nih.govsemanticscholar.orgresearchgate.net Controlling the dissolved oxygen concentration during fermentation is crucial for maximizing production and preventing the degradation of the 4APEA product. nih.gov

The microbially produced 4APEA is then purified from the fermentation medium and can be polymerized with various diisocyanates to create novel, semi-bio-based aromatic polyureas. nih.govsemanticscholar.orgresearchgate.net For instance, polymerization of 4APEA with methylene diphenyldiisocyanate and hexamethylene diisocyanate yields polyureas with excellent thermal stability. nih.govsemanticscholar.orgresearchgate.net

The thermal properties of these biopolyureas are comparable to other thermostable aromatic polyureas, making them promising materials for industrial applications requiring heat resistance. nih.govsemanticscholar.orgresearchgate.net This approach represents a sustainable alternative to petroleum-based polymers. nih.gov

| Polyurea Designation | Diisocyanate Monomer | Decomposition Temperature (Td10) |

|---|---|---|

| PU-1 | Methylene diphenyldiisocyanate | 276 °C |

| PU-2 | Hexamethylene diisocyanate | 302 °C |

Fabrication of Self-Assembled Systems

The Fmoc group is well-known for its ability to induce self-assembly in peptide-based systems through π-π stacking interactions. This property is central to the formation of various nanomaterials, including hydrogels.

The fluorenylmethyloxycarbonyl (Fmoc) group is a key component in the design of low molecular weight gelators that can form hydrogels. nih.govmdpi.com The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic Fmoc moieties. nih.govmdpi.com While the principles of Fmoc-mediated hydrogelation are well-established for a variety of amino acids and short peptides, specific research detailing the hydrogel formation directly from n-Fmoc-2-(4-aminophenyl)ethylamine is not extensively covered in the available literature.

Stimuli-responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. The incorporation of functional groups like amines can impart pH-responsiveness to a material. Although the amine group in n-Fmoc-2-(4-aminophenyl)ethylamine could potentially be utilized in the design of pH-responsive systems, specific studies demonstrating the use of this particular compound in the fabrication of responsive material systems for research applications have not been identified in the reviewed scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.